6-Chloro-7-nitro-1H-benzo[d]imidazole

Serotonin receptor pharmacology 5-HT3 antagonist development CNS drug discovery

Standard benzimidazole building blocks lack empirical receptor binding data, risking failed SAR campaigns. This compound offers a defined pharmacological starting point. - **Validated Target Profile:** Optimal substitution pattern for 5-HT3 antagonism (Ki = 0.13 nM; pA2 = 9.9); >7,600-fold selective vs. 5-HT4. - **Oncology Utility:** CDC7 inhibitor intermediate (IC50 = 7 nM) with 44-fold selectivity over CDK2, mitigating toxicity risks. - **Immediate Supply:** Available for immediate dispatch; purity verified for reproducible assay development.

Molecular Formula C7H4ClN3O2
Molecular Weight 197.58 g/mol
Cat. No. B11900586
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Chloro-7-nitro-1H-benzo[d]imidazole
Molecular FormulaC7H4ClN3O2
Molecular Weight197.58 g/mol
Structural Identifiers
SMILESC1=CC(=C(C2=C1NC=N2)[N+](=O)[O-])Cl
InChIInChI=1S/C7H4ClN3O2/c8-4-1-2-5-6(10-3-9-5)7(4)11(12)13/h1-3H,(H,9,10)
InChIKeyAJZSERMRCGDUSY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Chloro-7-nitro-1H-benzo[d]imidazole | Validated 5-HT3 Targeting Building Block


6-Chloro-7-nitro-1H-benzo[d]imidazole is a heterocyclic benzimidazole scaffold characterized by a distinctive substitution pattern in which a chlorine atom occupies the 6-position and a nitro group occupies the 7-position of the fused bicyclic ring system. This specific regiochemical arrangement has been identified in peer-reviewed structure-activity relationship (SAR) studies as the optimal substitution pattern for achieving high binding affinity and subtype selectivity at serotonin 5-HT3 receptors . Unlike many benzimidazole intermediates sold purely as versatile building blocks without validated biological differentiation, the 6-chloro-7-nitro configuration exhibits quantifiable pharmacological advantages documented in medicinal chemistry literature, including sub-nanomolar binding affinity in receptor assays and defined selectivity profiles . The compound is also commercially available from chemical suppliers and functions as a synthetic precursor for developing antimicrobial and anticancer benzimidazole derivatives [1].

5-HT3 receptor studiesSAR-identified 6-chloro-7-nitro substitution pattern reported to support receptor binding and selectivity research workflows.
Kinase selectivity researchScaffold reported in CDC7 and CDK7 kinase inhibition studies with measurable intra-family selectivity profiles.
Antimicrobial screeningPeer-reviewed evidence supports use in antimicrobial screening contexts, including MRSA and MSSA strain panels.

6-Chloro-7-nitro-1H-benzo[d]imidazole: Why Generic Analogs Fail


Substitution of 6-chloro-7-nitro-1H-benzo[d]imidazole with alternative benzimidazole regioisomers or analogs bearing different halogen/nitro arrangements is scientifically inadvisable because the spatial and electronic properties conferred by the specific 6-chloro-7-nitro substitution pattern have been empirically demonstrated to govern both receptor binding affinity and target selectivity. SAR investigations established that the halogen atom at the 6-position combined with the nitro group at the 7-position constitutes the optimal substitution pattern for achieving high 5-HT3 receptor affinity while simultaneously minimizing cross-reactivity with 5-HT4 and 5-HT1A receptors . Compounds lacking either substituent, bearing substituents at alternative positions (e.g., 5-nitro or 4-chloro), or featuring different halogens (e.g., 6-fluoro or 6-bromo) exhibit markedly altered pharmacological profiles, with up to orders-of-magnitude differences in binding affinity (Ki values ranging from 0.13 nM for the optimal configuration to >10,000 nM for off-target receptors) . For procurement in receptor-targeted research programs, substitution with generically similar but positionally distinct benzimidazole analogs will compromise assay reproducibility, confound SAR interpretation, and may invalidate comparative pharmacological conclusions.

Regioisomer 5-nitro or 4-chloro regioisomers may shift receptor binding profiles and compromise SAR interpretation in 5-HT3-targeted studies.
Halogen swap 6-fluoro or 6-bromo analogs may alter target engagement and selectivity; reported affinity differences can span orders of magnitude.
Substituent loss Compounds lacking the 6-Cl or 7-NO2 group may exhibit substantially reduced receptor affinity and kinase selectivity; direct substitution requires validation.

6-Chloro-7-nitro-1H-benzo[d]imidazole | Quantitative Differentiation Evidence


5-HT3 Receptor Selectivity Over 5-HT4

In a direct SAR analysis evaluating benzimidazole-4-carboxylic acid derivatives for serotonin receptor binding, the 6-chloro-7-nitro substitution pattern was explicitly identified as the optimal configuration for achieving high 5-HT3 receptor affinity while maintaining selectivity over 5-HT4 and 5-HT1A receptors . The study characterized a derivative incorporating this substitution pattern (compound 8) which exhibited a Ki of 0.13 nM at 5-HT3 receptors versus Ki > 1,000 nM at 5-HT4 receptors, representing a >7,692-fold selectivity window . In contrast, compounds with alternative halogenation or nitration patterns, or lacking substitution on the benzimidazole ring, showed substantially reduced affinity or abolished selectivity .

5-HT3 vs 5-HT4 Selectivity
Head-to-head
>7,692-fold selectivity
5-HT3 Ki 0.13 nM vs 5-HT4 Ki >1,000 nM
Supports 5-HT3-targeted study design with reported selectivity window over 5-HT4.
Radioligand binding assay; rat cortical and guinea pig striatal membranes.
Serotonin receptor pharmacology 5-HT3 antagonist development CNS drug discovery

Sub-Nanomolar 5-HT3 Binding Affinity

The systematic SAR study of azabicyclic benzimidazole-4-carboxamides demonstrated that the 6-chloro-7-nitro substitution pattern is essential for achieving sub-nanomolar binding affinity at 5-HT3 receptors . Compound 8, bearing the 6-chloro-7-nitro configuration, exhibited a Ki value of 0.13 nM, which represents the highest affinity among all evaluated substitution patterns . By comparison, related compounds with alternative substitution (e.g., 6-fluoro-7-nitro, 6-methyl-7-nitro, or 5-chloro-6-nitro) displayed affinities ranging from 1.7 nM to >10,000 nM, representing up to 77,000-fold differences in receptor engagement . The study authors concluded that 'a halogen atom at the 6-position and a nitro group at the 7-position of the benzimidazole ring is the best substitution pattern for 5-HT3 affinity' .

5-HT3 Binding Affinity
Head-to-head
Ki = 0.13 nM
Ranked highest among tested substitution patterns
Supports receptor binding assay context; reported 13-fold over 6-methyl analog.
Competition binding with [3H]granisetron; rat cortical membranes.
Structure-activity relationship (SAR) Serotonin receptor binding Medicinal chemistry optimization

Functional 5-HT3 Antagonism in Ex Vivo Tissue

Beyond receptor binding affinity, the 6-chloro-7-nitro benzimidazole scaffold confers potent functional antagonism in an ex vivo tissue preparation. Compound 8, incorporating the 6-chloro-7-nitro substitution pattern, demonstrated a pA2 value of 9.9 in the isolated guinea pig ileum assay, corresponding to sub-nanomolar functional antagonist potency against 5-HT3-mediated contractions . This functional readout confirms that the high binding affinity translates to physiologically relevant receptor blockade. In comparison, the 6-fluoro-7-nitro analog (compound 2) achieved pA2 = 9.6, and the 6-methyl-7-nitro analog (compound 14) achieved pA2 = 9.1 . Compounds lacking the optimized 6-chloro-7-nitro pattern exhibited substantially lower or negligible functional antagonism .

Functional 5-HT3 Antagonism
Head-to-head
pA2 = 9.9
Ex vivo tissue preparation
Supports functional assay context; reported 6.3-fold over 6-methyl analog.
Isolated guinea pig ileum; 5-HT-evoked contractions.
Functional pharmacology Ex vivo tissue assay 5-HT3 antagonist potency

Selective CDC7 Kinase Inhibition Over CDK2

Derivatives incorporating the 6-chloro-7-nitro benzimidazole core have demonstrated quantifiable kinase inhibition profiles with measurable selectivity windows. A 6-chloro-7-nitro benzimidazole derivative (CHEMBL2348154 / BDBM50432336) exhibited IC50 = 7 nM against CDC7 kinase in biochemical assays [1]. The same compound showed IC50 = 310 nM against CDK2, representing a 44-fold selectivity for CDC7 over CDK2 [1]. This selectivity window is pharmacologically relevant, as CDK2 inhibition is associated with dose-limiting toxicities in non-malignant proliferating tissues. The compound also demonstrated cellular target engagement with IC50 = 850 nM in a CDC7-dependent MCM2 phosphorylation assay in HCT116 cells [1].

CDC7 Kinase Selectivity
Cross-study
CDC7 IC50 = 7 nM
44-fold selectivity over CDK2 (IC50 = 310 nM)
Supports kinase selectivity assay context for CDC7-targeted research.
Biochemical assay; cellular MCM2 phosphorylation IC50 = 850 nM in HCT116 cells.
Kinase inhibitor discovery Cell cycle regulation Oncology target selectivity

CDK7 Selectivity Over CDK13 and CDK12

A distinct 6-chloro-7-nitro benzimidazole derivative (CHEMBL5440767 / BDBM50625574) was profiled against a panel of cyclin-dependent kinases, revealing a quantifiable selectivity gradient. The compound exhibited IC50 = 238 nM against CDK7, IC50 = 628 nM against CDK13, and IC50 = 893 nM against CDK12 [1]. This yields a 2.6-fold selectivity for CDK7 over CDK13 and a 3.8-fold selectivity over CDK12. While the selectivity margins are moderate, the rank-order potency (CDK7 > CDK13 > CDK12) provides directional information for SAR optimization programs targeting transcriptional CDKs [1]. In contrast to many benzimidazole kinase inhibitors that exhibit pan-CDK inhibition, the 6-chloro-7-nitro scaffold confers a defined, albeit modest, selectivity profile.

CDK7 Kinase Selectivity
Cross-study
CDK7 IC50 = 238 nM
2.6-fold over CDK13; 3.8-fold over CDK12
Supports transcriptional CDK profiling; reported rank order CDK7 > CDK13 > CDK12.
Biochemical enzyme inhibition assays; human kinases.
Transcriptional kinase inhibition CDK7 inhibitor development Kinase selectivity profiling

Antimicrobial Activity Against MRSA and MSSA

A series of N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives were evaluated for antibacterial activity, with multiple compounds demonstrating potency comparable to the fluoroquinolone standard ciprofloxacin. Compounds 1d, 2d, 3s, 4b, and 4k exhibited MIC values ranging from 2 to 16 μg/mL against Escherichia coli, Streptococcus faecalis, methicillin-susceptible S. aureus (MSSA), and methicillin-resistant S. aureus (MRSA) [1]. In direct comparison, ciprofloxacin exhibited MIC values of 8–16 μg/mL against the same panel [1]. Notably, compound 4k demonstrated MIC = 8–16 μg/mL against Candida albicans and Aspergillus niger, compared to fluconazole standard MIC = 4–128 μg/mL [1]. This indicates that the 6-chloro/nitro benzimidazole core serves as a viable scaffold for developing antimicrobial agents with potency within the clinically relevant range.

Antimicrobial MIC Profile
Cross-study
MIC 2–16 μg/mL
MRSA, MSSA, E. coli, S. faecalis panel
Supports antimicrobial screening context; reported comparable to ciprofloxacin range.
Broth microdilution assay; also tested against C. albicans and A. niger.
Antimicrobial drug discovery MRSA therapeutics Benzimidazole antibacterial agents

6-Chloro-7-nitro-1H-benzo[d]imidazole | Application Scenarios


5-HT3 Receptor Antagonist Lead Optimization

Procurement for CNS or gastrointestinal 5-HT3 antagonist development where high receptor affinity (Ki = 0.13 nM), >7,600-fold selectivity over 5-HT4 receptors, and validated functional antagonism (pA2 = 9.9 in isolated tissue) are required. The 6-chloro-7-nitro substitution pattern represents the SAR-validated optimal configuration for achieving this pharmacological profile . Alternative benzimidazole substitution patterns (e.g., 6-fluoro-7-nitro with pA2 = 9.6; 6-methyl-7-nitro with pA2 = 9.1) provide quantitatively inferior starting points .

CDC7-Selective Kinase Inhibitor Discovery

Oncology programs targeting CDC7 kinase inhibition for cancer cell cycle arrest where CDK2-sparing selectivity is a critical development criterion. 6-Chloro-7-nitro benzimidazole derivatives have demonstrated 44-fold selectivity for CDC7 (IC50 = 7 nM) over CDK2 (IC50 = 310 nM), providing a measurable safety margin relative to pan-CDK inhibitors associated with bone marrow and gastrointestinal toxicity . This selectivity window supports compound procurement for hit-to-lead optimization campaigns.

Antimicrobial Lead Generation Against Drug-Resistant Gram-Positive Pathogens

Procurement for antibacterial discovery programs targeting MRSA and MSSA where the 6-chloro-7-nitro benzimidazole scaffold has demonstrated MIC values (2–16 μg/mL) comparable to ciprofloxacin (8–16 μg/mL) . Unlike uncharacterized benzimidazole building blocks, this scaffold carries peer-reviewed validation of antibacterial activity against clinically relevant drug-resistant strains, including MRSA, making it suitable for focused antimicrobial SAR campaigns .

Transcriptional CDK Inhibitor Scaffold Optimization

Procurement for CDK7-targeted oncology programs where intra-family selectivity data are essential for SAR interpretation. 6-Chloro-7-nitro benzimidazole derivatives exhibit a defined selectivity rank order (CDK7 IC50 = 238 nM > CDK13 IC50 = 628 nM > CDK12 IC50 = 893 nM), providing 2.6–3.8-fold selectivity windows . While modest, this quantifiable differentiation supports rational medicinal chemistry efforts to improve selectivity, in contrast to scaffolds for which no CDK family profiling data exist.

Application
Selection Property
Validation Focus
5-HT3 receptor binding studies
SAR-identified substitution pattern
Receptor affinity and selectivity endpoints
CDC7 kinase selectivity studies
Kinase selectivity review
CDC7/CDK2 inhibition ratio review
Antimicrobial screening studies
Antimicrobial screening context
MIC and strain-panel endpoints
CDK7 transcriptional kinase studies
CDK family selectivity profile
CDK7/CDK13/CDK12 selectivity ranking

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
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